3-Cyclopropoxy-4-ethylpyridin-2-amine
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Overview
Description
3-Cyclopropoxy-4-ethylpyridin-2-amine is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the third position, an ethyl group at the fourth position, and an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-ethylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropoxy-4-ethylpyridine with an amine source under catalytic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-ethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
3-Cyclopropoxy-4-ethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropoxy and ethyl groups may enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-2-aminopyridine: Similar structure but lacks the ethyl group.
Uniqueness
3-Cyclopropoxy-4-ethylpyridin-2-amine is unique due to the presence of both the cyclopropoxy and ethyl groups on the pyridine ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-ethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-6-12-10(11)9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,11,12) |
InChI Key |
DPVYBTGBOSNNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)OC2CC2 |
Origin of Product |
United States |
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